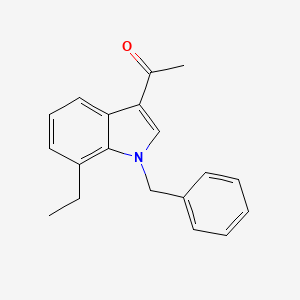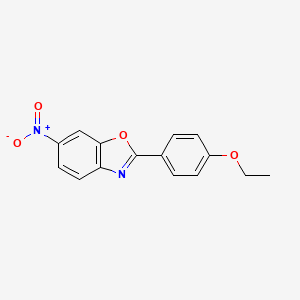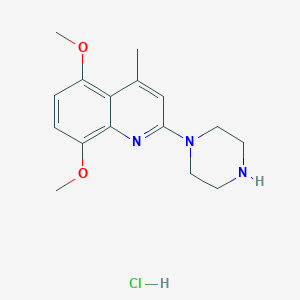
1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone
Descripción general
Descripción
1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone, also known as EBK, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds that have stimulant properties and are often used as recreational drugs. EBK is a relatively new cathinone that has gained popularity in recent years.
Mecanismo De Acción
1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
The use of this compound has been associated with increased heart rate, blood pressure, and body temperature. It can also cause psychological effects such as euphoria, increased alertness, and decreased appetite. The long-term effects of this compound use are not well understood, and more research is needed to understand the potential risks associated with its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on the central nervous system are well understood. However, the use of this compound in lab experiments is limited due to its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone. One area of research is to understand the long-term effects of this compound use. Another area of research is to develop new cathinones with fewer side effects and less potential for abuse. Additionally, research can be conducted to understand the potential therapeutic uses of cathinones, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has gained popularity in recent years. It has been used in scientific research to study its effects on the central nervous system. This compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased stimulation of the central nervous system. The use of this compound has been associated with increased heart rate, blood pressure, and body temperature. Future research is needed to understand the long-term effects of this compound use, develop new cathinones with fewer side effects, and explore potential therapeutic uses of cathinones.
Aplicaciones Científicas De Investigación
1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties similar to other cathinones, such as methamphetamine and cocaine. The use of this compound in scientific research has helped to understand the mechanism of action and the biochemical and physiological effects of cathinones.
Propiedades
IUPAC Name |
1-(1-benzyl-7-ethylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-3-16-10-7-11-17-18(14(2)21)13-20(19(16)17)12-15-8-5-4-6-9-15/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBPIEATGPGYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4192894.png)

![2-[3-(methylthio)-1-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4192917.png)
![3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}-1-propanol](/img/structure/B4192919.png)
![9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4192927.png)
![N-(4-chlorophenyl)-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4192939.png)
![N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4192941.png)

![N-[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4192968.png)

![N-{2-methoxy-4-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4192977.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4192982.png)

![1-(9H-carbazol-9-yl)-3-[(2-phenoxyethyl)amino]-2-propanol hydrochloride](/img/structure/B4192995.png)